molecular formula C11H11NO2 B12961658 6-Methoxy-1-methylisoquinolin-3(2H)-one

6-Methoxy-1-methylisoquinolin-3(2H)-one

Cat. No.: B12961658
M. Wt: 189.21 g/mol
InChI Key: AMZSRYGHWVAWNS-UHFFFAOYSA-N
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Description

6-Methoxy-1-methylisoquinolin-3(2H)-one is an organic compound with the molecular formula C10H9NO2 It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methylisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methoxybenzaldehyde with methylamine followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methylisoquinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

6-Methoxy-1-methylisoquinolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylisoquinolin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyisoquinoline: Similar in structure but lacks the methyl group at the 1-position.

    1-Methylisoquinoline: Similar in structure but lacks the methoxy group at the 6-position.

    Isoquinolin-3(2H)-one: Lacks both the methoxy and methyl groups.

Uniqueness

6-Methoxy-1-methylisoquinolin-3(2H)-one is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-methoxy-1-methyl-2H-isoquinolin-3-one

InChI

InChI=1S/C11H11NO2/c1-7-10-4-3-9(14-2)5-8(10)6-11(13)12-7/h3-6H,1-2H3,(H,12,13)

InChI Key

AMZSRYGHWVAWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC(=O)N1)OC

Origin of Product

United States

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